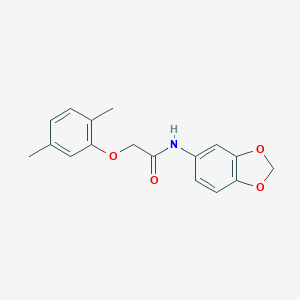
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a 4-nitrophenylsulfonyl group. It has been identified as a potential radiation mitigator by targeting the Hedgehog signaling pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenylsulfonyl chloride and 1-ethylpiperazine.
Reaction: The 4-nitrophenylsulfonyl chloride is reacted with 1-ethylpiperazine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: 1-Carboxyethyl-4-(4-nitrophenyl)sulfonylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a radiation mitigator by targeting the Hedgehog signaling pathway.
Biological Research: It is used to investigate the role of the Hedgehog signaling pathway in various biological processes.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure accurate results.
Wirkmechanismus
The compound exerts its effects by binding to the transmembrane domain of Smoothened, a key protein involved in the Hedgehog signaling pathway. This binding inhibits the pathway, which is crucial for its potential use as a radiation mitigator.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine
- 1-Methyl-4-(4-nitrophenyl)sulfonylpiperazine
- 1-Ethyl-4-(4-chlorophenyl)sulfonylpiperazine
Comparison: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the nitro group allows for reduction reactions to form amino derivatives, which can further undergo various modifications. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for biological applications.
Eigenschaften
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-7-9-14(10-8-13)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYAXMCDYSBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B380805.png)
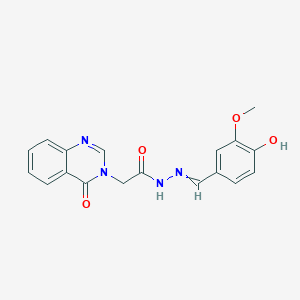
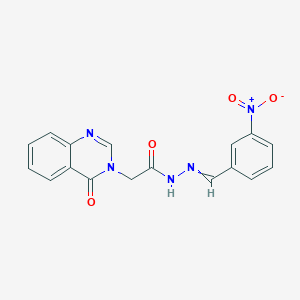
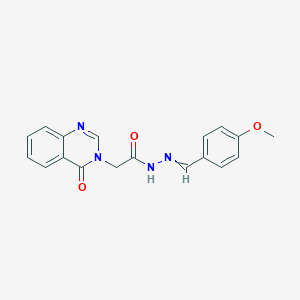
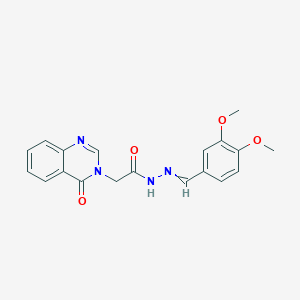


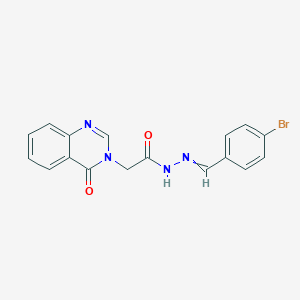
![1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B380817.png)

![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)
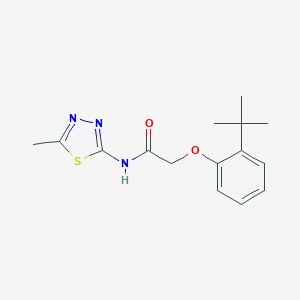
![Ethyl 6-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380826.png)
